molecular formula C11H12Cl2N2O3S B2874464 1-(3,4-Dichlorophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea CAS No. 630065-22-4

1-(3,4-Dichlorophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea

Cat. No.: B2874464
CAS No.: 630065-22-4
M. Wt: 323.19
InChI Key: PNFQCBCIJWCSEV-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dichlorophenyl group and a dioxidotetrahydrothiophenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the reaction of 3,4-dichloroaniline with a suitable isocyanate derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea derivative. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction may be catalyzed by a base such as triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological or biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-(1,1-dioxidotetrahydrothiophen-2-yl)urea: A similar compound with a different position of the dioxidotetrahydrothiophenyl group.

    1-(3,4-Dichlorophenyl)-3-(tetrahydrothiophen-3-yl)urea: A related compound without the dioxidotetrahydrothiophenyl group.

Uniqueness

1-(3,4-Dichlorophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea is unique due to the presence of both the dichlorophenyl and dioxidotetrahydrothiophenyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(1,1-dioxothiolan-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O3S/c12-9-2-1-7(5-10(9)13)14-11(16)15-8-3-4-19(17,18)6-8/h1-2,5,8H,3-4,6H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFQCBCIJWCSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333135
Record name 1-(3,4-dichlorophenyl)-3-(1,1-dioxothiolan-3-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727124
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

630065-22-4
Record name 1-(3,4-dichlorophenyl)-3-(1,1-dioxothiolan-3-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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